Direct Cytotoxicity Comparison: (-)-Morellic Acid vs. (-)-Gambogic Acid in HT-29 Colon Cancer Cells
In a direct head-to-head study, (-)-morellic acid and (-)-gambogic acid were evaluated for cytotoxicity against the HT-29 human colon cancer cell line. (-)-Morellic acid exhibited an ED50 of 0.36 μM, while (-)-gambogic acid had an ED50 of 0.48 μM, with paclitaxel used as a positive control [1]. This 25% lower ED50 indicates superior cytotoxic potency in this specific assay.
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | (-)-Gambogic acid (0.48 μM) |
| Quantified Difference | 0.12 μM lower (25% more potent) |
| Conditions | HT-29 human colon cancer cell line |
Why This Matters
This direct quantitative comparison establishes a rationale for selecting (-)-morellic acid over (-)-gambogic acid when greater cytotoxic potency is the primary selection criterion for colon cancer models.
- [1] Ren Y, et al. Absolute configuration of (-)-gambogic acid, an antitumor agent. J Nat Prod. 2010;74(3):460-463. View Source
